molecular formula C15H16F6N3P B15289264 4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate CAS No. 68015-89-4

4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate

Cat. No.: B15289264
CAS No.: 68015-89-4
M. Wt: 383.27 g/mol
InChI Key: ALNGIPXYBDFCFA-UHFFFAOYSA-N
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Description

4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate is an organic compound with the molecular formula C15H16F6N3P. This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with a benzyl(ethyl)amino group. The hexafluorophosphate anion provides stability to the diazonium cation. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate typically involves the diazotization of 4-[Benzyl(ethyl)amino]aniline. The process includes the following steps:

    Preparation of 4-[Benzyl(ethyl)amino]aniline: This intermediate is synthesized by reacting benzyl chloride with N-ethyl aniline in the presence of a base.

    Diazotization: The 4-[Benzyl(ethyl)amino]aniline is then treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Formation of Hexafluorophosphate Salt: The diazonium salt is reacted with hexafluorophosphoric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. The key steps include:

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Halogenated benzenes, phenols, and substituted anilines.

    Coupling Reactions: Azo dyes and pigments.

    Reduction Reactions: 4-[Benzyl(ethyl)amino]aniline.

Scientific Research Applications

4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.

    Biology: Employed in labeling and detection of biomolecules through diazonium coupling reactions.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate involves the formation of reactive intermediates through diazonium chemistry. The diazonium group can undergo electrophilic substitution, coupling, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylaminobenzenediazonium tetrafluoroborate
  • 4-Methoxybenzenediazonium tetrafluoroborate
  • 4-Chlorobenzenediazonium tetrafluoroborate

Uniqueness

4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate is unique due to its benzyl(ethyl)amino substitution, which imparts distinct reactivity and stability compared to other diazonium salts. This uniqueness makes it valuable in specific synthetic applications and research .

Properties

CAS No.

68015-89-4

Molecular Formula

C15H16F6N3P

Molecular Weight

383.27 g/mol

IUPAC Name

4-[benzyl(ethyl)amino]benzenediazonium;hexafluorophosphate

InChI

InChI=1S/C15H16N3.F6P/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;1-7(2,3,4,5)6/h3-11H,2,12H2,1H3;/q+1;-1

InChI Key

ALNGIPXYBDFCFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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